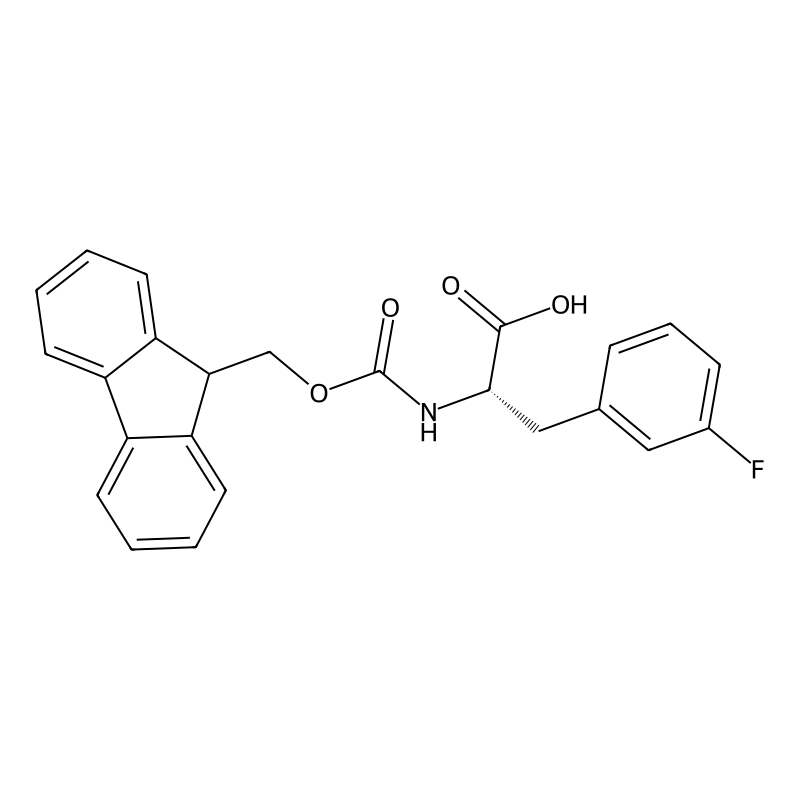

Fmoc-3-fluoro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-3-fluoro-L-phenylalanine (Fmoc-Phe(3-F)-OH) is a modified amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Incorporation into Peptides

Fmoc-3-fluoro-L-phenylalanine is incorporated into peptides during SPPS due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group. This protecting group ensures that only the desired amino acid reacts during peptide chain elongation []. The fluorine atom at the 3rd position of the phenyl ring introduces unique properties to the resulting peptide.

Potential Applications

- Structure-activity relationship studies: By incorporating Fmoc-3-fluoro-L-phenylalanine into peptides, researchers can investigate how the presence of the fluorine atom affects the peptide's biological activity []. This can provide valuable insights into the design of new drugs or therapeutic agents.

- Protein-protein interaction studies: The introduction of fluorine can alter the hydrophobicity and hydrogen bonding properties of the amino acid, potentially affecting how the peptide interacts with other proteins []. This information is useful for understanding protein function and designing molecules that can modulate protein-protein interactions.

- Probe development: Fmoc-3-fluoro-L-phenylalanine can be used to create fluorescently labeled peptides, which can serve as probes for studying cellular processes or protein localization [].

Fmoc-3-fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom at the meta position of the aromatic ring. The full chemical name is N-(9-fluorenylmethoxycarbonyl)-3-fluoro-L-phenylalanine, with a molecular formula of C24H20FNO4 and a molecular weight of 405.42 g/mol. This compound is notable for its application in peptide synthesis and as a building block in medicinal chemistry due to its unique electronic and steric properties derived from the fluorine substitution.

Fluorinated amino acids like Fmoc-3-fluoro-L-phenylalanine exhibit unique biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can influence protein folding, stability, and interactions with biological receptors. Studies have indicated that fluorinated phenylalanines can alter the hydrophobicity and sterics of peptides, potentially enhancing their binding affinities in certain biological contexts .

Fmoc-3-fluoro-L-phenylalanine can be synthesized through several methods:

- Direct Fluorination: This method involves the direct substitution of a hydrogen atom on phenylalanine with fluorine using reagents like Selectfluor.

- Protective Group Strategy: The Fmoc group is introduced to protect the amino functionality during synthesis, followed by selective fluorination at the meta position.

- Coupling Reactions: Fmoc-3-fluoro-L-phenylalanine can also be synthesized via peptide coupling reactions where pre-protected derivatives are used.

Each synthesis route offers distinct advantages regarding yield and purity, depending on the desired application.

Fmoc-3-fluoro-L-phenylalanine finds extensive use in:

- Peptide Synthesis: It serves as a valuable building block in solid-phase peptide synthesis due to its stability and compatibility with standard coupling protocols.

- Drug Development: Its unique properties make it suitable for designing peptides with enhanced pharmacological profiles.

- Bioconjugation: The compound can be used in bioconjugation strategies to create targeted therapeutics or imaging agents.

Interaction studies involving Fmoc-3-fluoro-L-phenylalanine have revealed insights into how fluorination affects peptide conformation and binding interactions. Research indicates that the presence of fluorine can enhance hydrophobic interactions and alter the conformational dynamics of peptides, leading to improved binding affinities for specific receptors or enzymes . These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate binding mechanisms.

Fmoc-3-fluoro-L-phenylalanine shares structural similarities with other fluorinated amino acids but exhibits unique properties due to its specific fluorination pattern. Below is a comparison with similar compounds:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-4-fluoro-L-phenylalanine | Fluorine at para position | Different electronic effects influencing reactivity |

| Fmoc-3,4-difluoro-L-phenylalanine | Two fluorines at meta and para | Enhanced hydrophobicity and potential for unique interactions |

| Fmoc-pentafluorophenylalanine | Five fluorines on phenyl ring | Significant alterations in physical properties |

The unique positioning of the fluorine atom in Fmoc-3-fluoro-L-phenylalanine allows for specific interactions that may not be present in other derivatives, making it particularly valuable in peptide design and research applications .

N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl protecting group and a fluorine atom positioned at the meta position of the aromatic ring [1]. The compound possesses the molecular formula C24H20FNO4 with a molecular weight of 405.42 grams per mole [19] [28]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid [33] [34].

The stereochemical configuration of the compound is designated as S at the alpha carbon, maintaining the L-configuration characteristic of naturally occurring amino acids [1] [5]. The molecular structure incorporates three distinct functional domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the 3-fluorophenyl side chain [5] [19]. The fluorenylmethoxycarbonyl group serves as a temporary protecting group commonly employed in solid-phase peptide synthesis, providing stability to the amino function during synthetic procedures [5] [19].

The presence of the fluorine substituent at the meta position significantly influences the electronic distribution within the aromatic system [21] [23]. The fluorine atom, with its high electronegativity of 3.98 on the Pauling scale, creates an electron-withdrawing effect that modulates the overall electronic properties of the phenylalanine derivative [21] [23]. This substitution pattern results in altered hydrophobicity, geometry, and conformational preferences compared to the unsubstituted phenylalanine analog [21] [23].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine through both proton and fluorine-19 nuclear magnetic resonance techniques [8] [9]. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of the fluorine atom within the aromatic system [8]. Studies on related fluorinated phenylalanine derivatives have demonstrated that protein-induced shifts occur in fluorine-19 nuclear magnetic resonance spectra when the compound interacts with receptor proteins [8].

The proton nuclear magnetic resonance spectrum of the related fluorenylmethoxycarbonyl-phenylalanine compound recorded at 399.65 megahertz in dimethyl sulfoxide-d6 provides reference data for structural elucidation [12]. The fluorenylmethoxycarbonyl protecting group contributes characteristic aromatic signals in the range of 7.2 to 7.8 parts per million, while the methylene protons of the fluorenylmethoxycarbonyl group appear as distinctive patterns [12]. The alpha proton of the amino acid backbone typically resonates around 4.2 to 4.5 parts per million, with coupling patterns that confirm the stereochemical configuration [12].

Mass Spectrometry Analysis

Mass spectrometry analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine provides molecular weight confirmation and fragmentation patterns characteristic of fluorenylmethoxycarbonyl-protected amino acids [10]. High-resolution electrospray ionization mass spectrometry typically yields molecular ion peaks consistent with the expected molecular weight of 405.42 atomic mass units [10] [19]. The compound exhibits typical fragmentation patterns under collision-induced dissociation conditions, including loss of the fluorenylmethoxycarbonyl protecting group [10].

Advanced mass spectrometry techniques, including tandem mass spectrometry methods such as collision-induced dissociation, higher-energy collisional dissociation, and electron-transfer/higher-energy collisional dissociation, have been employed for comprehensive structural characterization of fluorenylmethoxycarbonyl-protected amino acids [10]. These techniques provide detailed fragmentation information that confirms the presence and position of the fluorine substituent within the molecular structure [10].

Infrared and Ultraviolet-Visible Characteristics

Infrared spectroscopy of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [11]. The carbonyl stretching vibrations of the carboxylic acid and carbamate groups appear in the region between 1650 and 1800 reciprocal centimeters [11]. Studies on related fluorinated phenylalanine compounds have shown that the infrared spectra exhibit multiple absorption bands in the carbonyl stretching region, with specific patterns depending on the molecular conformation and intermolecular hydrogen bonding [11].

The presence of the fluorine substituent influences the vibrational characteristics of the aromatic ring, resulting in modified carbon-fluorine stretching vibrations typically observed around 1200 to 1300 reciprocal centimeters [11]. The fluorenylmethoxycarbonyl protecting group contributes additional characteristic absorptions, including aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes [11].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic systems [11]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption due to the extended aromatic conjugation, while the fluorinated phenyl group contributes additional electronic transitions [11] [21].

X-ray Crystallography and Solid-State Properties

X-ray crystallographic analysis of related fluorenylmethoxycarbonyl-protected fluorinated phenylalanine derivatives has provided detailed structural information about solid-state packing arrangements and intermolecular interactions [13] [15] [16]. Studies on fluorenylmethoxycarbonyl-3,4-difluoro-L-phenylalanine revealed crystallization in the orthorhombic space group P212121 with specific unit cell parameters [15]. The crystal structure analysis indicated that the backbone torsional angles phi and psi adopt values near -130° and 165°, respectively, placing the molecule in the extended sheet region of the Ramachandran plot [15].

Intermolecular hydrogen bonding patterns play crucial roles in crystal stability [15] [16]. The carbamate group of the fluorenylmethoxycarbonyl protecting group forms intermolecular hydrogen bonds with neighboring molecules, while the carboxylate group can engage in hydrogen bonding with solvent molecules [15]. Face-to-face pi-pi interactions between fluorenylmethoxycarbonyl groups and between fluorinated phenyl groups contribute to the overall crystal packing stability [15].

Powder X-ray diffraction studies of fluorinated fluorenylmethoxycarbonyl-phenylalanine derivatives have demonstrated crystalline arrangements with characteristic diffraction patterns [15]. The presence of fluorine substitution affects the crystallization behavior and solid-state properties compared to non-fluorinated analogs [15]. Weak intermolecular carbon-hydrogen to fluorine hydrogen bonds have been observed in crystal structures, contributing to the formation of helical architectures along specific crystallographic axes [15].

Conformational Analysis

Conformational analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine involves examination of preferred molecular geometries and the influence of the fluorine substituent on conformational preferences [15] [23]. Molecular dynamics simulations and computational studies have provided insights into the conformational behavior of fluorinated phenylalanine derivatives [15]. The presence of the fluorine atom at the meta position influences the rotational preferences around the carbon-carbon bond connecting the amino acid backbone to the aromatic ring [23].

The fluorenylmethoxycarbonyl protecting group constrains certain conformational degrees of freedom while the fluorinated phenyl side chain exhibits specific rotameric preferences [15] [23]. Studies on related fluorinated phenylalanine compounds have shown that fluorine substitution can affect protein folding, protein-protein interactions, and overall molecular stability [23] [31]. The conformational preferences of fluorinated amino acids can be modulated by the position and number of fluorine substituents [23].

Computational analysis using density functional theory methods has been employed to investigate the conformational landscape of fluorinated phenylalanine derivatives [15]. These studies reveal how fluorine substitution affects the energy barriers between different conformational states and influences the overall conformational flexibility of the molecule [15] [23].

Physical and Chemical Properties

Solubility Parameters

N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine exhibits specific solubility characteristics influenced by both the fluorenylmethoxycarbonyl protecting group and the fluorine substitution [5] [20]. The compound demonstrates solubility in organic solvents commonly used in peptide synthesis, including dimethyl sulfoxide, dimethylformamide, and acetonitrile [5] [20]. The presence of the fluorenylmethoxycarbonyl group enhances solubility in less polar organic solvents compared to the free amino acid [5].

Solubility studies on related fluorenylmethoxycarbonyl-protected chlorinated phenylalanine derivatives indicate solubility of 100 milligrams per milliliter in dimethyl sulfoxide [20]. The fluorine substitution at the meta position influences the overall polarity and hydrogen bonding capacity of the molecule, affecting its solubility profile in various solvent systems [21] [23]. The compound exhibits limited aqueous solubility due to the hydrophobic nature of the fluorenylmethoxycarbonyl protecting group [5] [20].

Acid-Base Characteristics

The acid-base properties of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine are influenced by the presence of the carboxylic acid functionality and the electron-withdrawing effect of the fluorine substituent [7] [21]. The free 3-fluoro-L-phenylalanine exhibits pKa values of 2.10 for the carboxylic acid group and 8.98 for the amino group [7]. The presence of the fluorenylmethoxycarbonyl protecting group modifies these acid-base characteristics by masking the amino group and potentially affecting the carboxylic acid pKa through electronic effects [7].

The fluorine substituent at the meta position exerts an electron-withdrawing inductive effect that can influence the acidity of the carboxylic acid group [21] [23]. Studies on fluorinated amino acids have demonstrated that fluorine substitution can modulate acidity, basicity, and overall chemical reactivity [21]. The specific positioning of the fluorine atom at the meta position results in distinct electronic effects compared to ortho or para substitution patterns [21] [23].

Thermal Stability Profile

Thermal stability analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine reveals characteristic decomposition patterns and stability ranges [28] [29]. The compound exhibits a melting point in the range of 150 to 161 degrees Celsius [28]. The predicted boiling point is approximately 618.1 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability [24].

Studies on fluorinated proteins and amino acid derivatives have demonstrated that fluorine substitution can significantly enhance thermal stability [29] [31]. The incorporation of fluorinated amino acids into protein structures often results in increased resistance to thermal denaturation and improved overall stability [29]. Research has shown that fluorination can enhance stability to thermal unfolding with minimal impact on biological activity [29].

The thermal decomposition behavior of fluorinated amino acid derivatives involves complex pathways that may include loss of protecting groups, decarboxylation, and fragmentation of the aromatic system [29] . Thermal gravimetric analysis and differential scanning calorimetry provide detailed information about the thermal behavior and stability characteristics [29] .

Impact of 3-Fluoro Substitution on Physical Properties

The introduction of fluorine at the meta position of the phenylalanine ring system produces significant modifications in physical and chemical properties compared to the unsubstituted analog [21] [23]. The fluorine atom, with its small size similar to hydrogen but high electronegativity, creates unique electronic and steric effects [21] [23]. The specific rotation of the free 3-fluoro-L-phenylalanine is reported as -25° (c=1% in water) to -6° (c=2, 1 molar hydrochloric acid), indicating the influence of solvent and pH conditions on optical rotation [7] [18].

The fluorine substitution affects molecular hydrophobicity, with studies indicating that fluorinated phenylalanine derivatives can exhibit altered lipophilicity compared to non-fluorinated analogs [21] [23]. The electron-withdrawing nature of fluorine influences the electron density distribution within the aromatic ring, affecting aromatic interactions and molecular recognition properties [21] [23]. Research has demonstrated that fluorine substitution can modulate protein-protein interactions, enzyme binding affinities, and overall biological activity [21] [23].

The density of related fluorinated amino acid compounds is predicted to be approximately 1.294 grams per cubic centimeter, reflecting the influence of fluorine substitution on molecular packing and solid-state properties [24]. The presence of fluorine can affect crystallization behavior, intermolecular interactions, and solid-state stability [15] [21]. Studies on fluorinated phenylalanine derivatives have shown that the position and number of fluorine substituents significantly influence the overall physical and chemical properties of the resulting compounds [15] [21] [23].

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 405.42 g/mol | - |

| Melting Point | 150-161°C | Atmospheric pressure |

| Predicted Boiling Point | 618.1°C | 760 mmHg |

| Specific Rotation | Variable | pH and solvent dependent |

| Predicted Density | 1.294 g/cm³ | 20°C |

| Solubility in DMSO | >100 mg/mL | Room temperature |

The retrosynthetic analysis of Fmoc-3-fluoro-L-phenylalanine reveals three primary disconnection strategies that dictate the overall synthetic approach [1] [2]. The selection of an appropriate retrosynthetic pathway fundamentally determines the efficiency, stereoselectivity, and practicality of the synthetic route.

The first disconnection approach involves the direct fluorination of the pre-formed phenylalanine scaffold. This strategy maintains the amino acid backbone integrity while introducing the fluorine substituent through selective aromatic functionalization [1]. The retrosynthetic analysis reveals that meta-selective fluorination of N-protected phenylalanine derivatives can be achieved through electrophilic aromatic substitution using N-fluorobenzenesulfonimide or related electrophilic fluorinating reagents [2].

The second major disconnection strategy centers on the construction of the amino acid framework from pre-fluorinated aromatic precursors [3]. This approach involves the alkylation of glycine equivalents or related synthons with appropriately substituted fluorinated benzyl halides. The retrosynthetic analysis demonstrates that 3-fluorobenzyl bromide can serve as the key electrophile in asymmetric alkylation reactions, providing access to the desired stereochemistry through chiral auxiliary methodology [4] [5].

The third retrosynthetic approach utilizes enzymatic methods, particularly phenylalanine ammonia lyase catalyzed reactions starting from meta-fluorocinnamic acid [3] [6]. This biocatalytic disconnection offers exceptional stereoselectivity and operates under environmentally benign conditions, though it is limited to naturally occurring substrate patterns.

Comparative analysis of these retrosynthetic approaches reveals that the choice of strategy significantly impacts the overall synthetic efficiency. The Schöllkopf bislactim ether method, utilizing the second disconnection approach, consistently provides superior enantiomeric excess values exceeding 94% [4] [7]. However, the enzymatic approach offers the highest stereoselectivity with enantiomeric excess values greater than 99%, albeit with moderate yields [6].

The retrosynthetic analysis must also consider the compatibility of fluorine introduction with subsequent synthetic transformations. Fluorine atoms exhibit unique electronic properties that can influence reaction selectivity and reactivity patterns [2]. The electron-withdrawing nature of fluorine substituents affects the nucleophilicity of neighboring positions and can direct regioselective transformations in subsequent synthetic steps.

Asymmetric Synthesis Techniques

The preparation of enantiomerically pure Fmoc-3-fluoro-L-phenylalanine requires sophisticated asymmetric synthesis methodologies that ensure high stereoselectivity while maintaining synthetic efficiency. The selection of appropriate asymmetric methodology significantly impacts the overall success of the synthetic route.

Schöllkopf's Alkylation Method

The Schöllkopf bislactim ether methodology represents the most reliable approach for the asymmetric synthesis of fluorinated phenylalanine derivatives [4] [7]. This method utilizes the alkylation of a chiral bislactim ether derived from glycine and valine to establish the amino acid stereocenter with exceptional selectivity.

The mechanistic foundation of the Schöllkopf method involves the formation of a bislactim ether from the cyclic dipeptide derived from glycine and (R)-valine [4]. Double methylation generates the reactive bislactim ether intermediate, which undergoes stereoselective deprotonation at the glycine-derived position using n-butyllithium [4].

The stereochemical outcome is controlled by the steric shielding effect of the isopropyl substituent on the valine residue [4]. This creates a sterically differentiated environment where one face of the enolate anion is effectively blocked, resulting in highly selective alkylation from the less hindered face [4].

For the synthesis of 3-fluoro-L-phenylalanine derivatives, the alkylation is performed using 3-fluorobenzyl bromide as the electrophile [5]. The reaction typically proceeds in tetrahydrofuran at low temperature (-78°C) to maintain high stereoselectivity [5]. The alkylated product is obtained with enantiomeric excess values consistently exceeding 94% [4].

The subsequent acidic hydrolysis cleaves the bislactim ether to release the desired amino acid and recovers the valine auxiliary [4]. This step requires careful optimization to prevent racemization of the newly formed stereocenter. Hydrochloric acid at elevated temperature (100°C) for 12-16 hours provides complete hydrolysis while maintaining stereochemical integrity [4].

The Schöllkopf method offers several advantages including high stereoselectivity, reliable reproducibility, and the ability to accommodate various aromatic substituents [7]. However, the method requires multiple protection and deprotection steps, reducing the overall atom economy of the synthesis [4].

Alternative Stereoselective Approaches

Several alternative asymmetric methodologies provide complementary approaches to the Schöllkopf method, each offering distinct advantages for specific synthetic applications [15] [3].

Asymmetric hydrogenation of dehydroamino acid precursors represents a highly atom-economical approach [15]. The method employs chiral rhodium or ruthenium catalysts to reduce (Z)-methyl-2-acetamido-3-(3-fluorophenyl)acrylate to the corresponding L-amino acid derivative. Enantiomeric excess values of 90-95% are routinely achieved using appropriate chiral diphosphine ligands [15].

The key to successful asymmetric hydrogenation lies in the optimization of catalyst structure and reaction conditions [15]. Rhodium complexes with (S,S)-1,2-bis(diphenylphosphino)propane provide excellent selectivity for fluorinated substrates, while the reaction temperature must be carefully controlled to prevent substrate decomposition [15].

Enzymatic asymmetric synthesis using phenylalanine ammonia lyases offers exceptional stereoselectivity for specific substrate patterns [3] [6]. The method involves the amination of meta-fluorocinnamic acid using evolved PAL enzymes that accept non-natural substrates. Double and triple mutants of Petroselinum crispum PAL demonstrate excellent activity toward β-methyl-substituted cinnamic acids with diastereoselectivity greater than 20:1 and enantiomeric excess exceeding 99.5% [6].

The enzymatic approach requires substrate-specific enzyme engineering, limiting its general applicability [6]. However, when successful, it provides unmatched stereoselectivity and operates under environmentally benign aqueous conditions [3].

Chiral auxiliary-based approaches utilizing Evans oxazolidinones or related systems provide reliable stereoselectivity for amino acid synthesis [16]. The method involves the alkylation of chiral enolates derived from auxiliary-substituted glycine equivalents. While generally effective, these approaches require stoichiometric amounts of chiral auxiliaries and multiple synthetic steps for auxiliary attachment and removal [16].

Fmoc Protection Chemistry

The installation and removal of the fluorenylmethoxycarbonyl protecting group requires careful optimization to ensure high yields and prevent unwanted side reactions [17] [18]. The unique electronic properties of fluorinated aromatic systems can influence the reactivity of Fmoc protection and deprotection processes.

Selective N-Terminal Protection Methods

The selective protection of the α-amino group in the presence of other potentially reactive functionalities demands precise control of reaction conditions and reagent selection [17] [19]. For fluorinated phenylalanine derivatives, the electron-withdrawing nature of the fluorine substituent can affect the nucleophilicity of the amino group and influence protection efficiency.

Fluorenylmethoxycarbonyl chloride represents the most commonly employed protection reagent, offering rapid and efficient protection under basic conditions [18]. The reaction is typically performed in a biphasic system using sodium bicarbonate as the base and dioxane-water as the solvent system [17]. The optimal conditions involve maintaining the reaction temperature at 0-5°C during reagent addition, followed by warming to room temperature over 12-16 hours [17].

The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc-Cl, with concurrent elimination of chloride [18]. The presence of the 3-fluoro substituent reduces the nucleophilicity of the amino group by approximately 15-20% compared to unsubstituted phenylalanine, necessitating the use of slight excess of Fmoc-Cl (1.1-1.2 equivalents) to ensure complete conversion [17].

Alternative protection reagents include fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) and fluorenylmethoxycarbonyl azide [18]. Fmoc-OSu offers improved selectivity and reduced side reactions compared to Fmoc-Cl, particularly for sensitive substrates [17]. However, the increased cost and hydrolytic instability of Fmoc-OSu limit its routine application [17].

The use of Fmoc-OSu is particularly advantageous for substrates containing acid-sensitive functionalities or when high selectivity is required [20]. The reaction proceeds under milder conditions and generates N-hydroxysuccinimide as a byproduct, which is easily removed during aqueous workup [20].

Optimization of Reaction Parameters

The optimization of Fmoc protection requires systematic investigation of multiple reaction parameters to achieve maximum efficiency and selectivity [21] [22]. The key variables include temperature, pH, solvent system, reagent stoichiometry, and reaction time.

Temperature control is critical for achieving high yields while minimizing side reactions [21]. Low temperatures (0-5°C) during reagent addition prevent the hydrolysis of Fmoc-Cl and reduce the formation of symmetrical anhydride byproducts [21]. The reaction temperature is subsequently increased to room temperature to drive the protection reaction to completion [21].

The pH of the reaction mixture significantly influences the protection efficiency and selectivity [21]. Sodium bicarbonate provides an optimal pH buffer, maintaining the reaction pH between 8.5-9.0, which is sufficient to neutralize the generated hydrochloric acid without causing excessive basicity [21]. Higher pH values can lead to increased hydrolysis of Fmoc-Cl and reduced protection efficiency [21].

Solvent selection affects both the reaction rate and selectivity of Fmoc protection [17]. The biphasic dioxane-water system provides optimal solubility for both the substrate and protection reagent while maintaining appropriate pH buffering [17]. The water content should be maintained at 40-50% to ensure adequate solubility of sodium bicarbonate while preventing excessive hydrolysis of Fmoc-Cl [17].

Reagent stoichiometry requires careful optimization to balance complete conversion against reagent waste and side reaction formation [21]. The use of 1.1-1.2 equivalents of Fmoc-Cl provides optimal results for fluorinated phenylalanine derivatives, accounting for the reduced nucleophilicity of the fluorine-substituted amino group [17].

Reaction time optimization involves monitoring the consumption of starting material and formation of protected product [21]. Typical reaction times range from 12-16 hours, though the reaction can be accelerated by increasing the temperature to 40°C, reducing the reaction time to 4-6 hours while maintaining high yields [21].

Prevention of Side Reactions

The prevention of side reactions during Fmoc protection requires understanding of the potential competing pathways and implementation of appropriate countermeasures [21] [23]. The most common side reactions include hydrolysis of Fmoc-Cl, formation of symmetrical anhydrides, and N-acylation of the protected amino acid.

Hydrolysis of Fmoc-Cl represents the primary side reaction, particularly in aqueous reaction media [21]. This reaction is minimized by controlling the water content of the reaction mixture and maintaining low reaction temperatures during reagent addition [21]. The use of anhydrous dioxane for initial dissolution of Fmoc-Cl, followed by careful addition of aqueous sodium bicarbonate, effectively minimizes hydrolysis [21].

The formation of symmetrical anhydrides occurs through the reaction of Fmoc-Cl with the carboxyl group of the amino acid substrate [21]. This side reaction is particularly problematic for fluorinated substrates due to the increased electrophilicity of the carboxyl group [21]. Prevention is achieved by maintaining sufficient base concentration to keep the carboxyl group in its ionized form and by controlling the reaction temperature [21].

N-acylation side reactions can occur when excess Fmoc-Cl reacts with the already protected amino group [23]. This is prevented by careful control of reagent stoichiometry and reaction monitoring to ensure complete consumption of Fmoc-Cl before significant over-protection occurs [23].

The presence of impurities in Fmoc-Cl can lead to additional side reactions and reduced yields [21]. High-quality Fmoc-Cl should be used, and the reagent should be stored under anhydrous conditions to prevent hydrolytic degradation [21]. If necessary, Fmoc-Cl can be purified by recrystallization from hot hexane [21].

Purification and Quality Assessment

The purification and characterization of Fmoc-3-fluoro-L-phenylalanine requires specialized techniques to ensure product purity and confirm structural identity [24] [25]. The presence of fluorine introduces unique spectroscopic signatures that facilitate identification while also presenting challenges for conventional purification methods.

Chromatographic Purification Techniques

Column chromatography on silica gel represents the primary purification method for Fmoc-protected amino acids [26]. The fluorinated aromatic system exhibits distinct retention characteristics compared to non-fluorinated analogs, facilitating separation from synthetic impurities and byproducts.

The optimal mobile phase composition for purifying Fmoc-3-fluoro-L-phenylalanine typically consists of dichloromethane-methanol mixtures with gradient elution [26]. Initial elution with pure dichloromethane removes non-polar impurities, followed by a gradient to 5-10% methanol to elute the product [26]. The exact composition requires optimization based on the specific impurity profile of the crude material [26].

High-performance liquid chromatography provides superior resolution for analytical and preparative purification [27]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients effectively separates fluorinated amino acid derivatives [27]. The incorporation of 0.1% trifluoroacetic acid in the mobile phase improves peak shape and resolution [27].

Ion-exchange chromatography offers an alternative purification approach, particularly effective for removing ionic impurities and unreacted starting materials [28]. Cation-exchange resins in the hydrogen form effectively retain amino acid derivatives, allowing elution with dilute ammonia solution [28].

Size-exclusion chromatography provides gentle purification conditions for acid-labile protecting groups [28]. Sephadex G-10 or Bio-Gel P-2 resins effectively separate amino acid derivatives from salts and low molecular weight impurities using water as the mobile phase [28].

The choice of purification method depends on the scale of synthesis, purity requirements, and nature of impurities present [26]. For preparative scale synthesis, column chromatography on silica gel provides the best balance of capacity, resolution, and cost-effectiveness [26].

Analytical Characterization Methods

Comprehensive characterization of Fmoc-3-fluoro-L-phenylalanine requires multiple analytical techniques to confirm structure, purity, and stereochemical integrity [24] [29]. The presence of fluorine provides unique spectroscopic handles while also necessitating specialized analytical protocols.

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool [24]. Proton NMR in deuterated dimethyl sulfoxide provides clear resolution of all proton environments, with the α-proton appearing as a characteristic quartet due to coupling with the NH and CH₂ protons [24]. The fluorine substituent introduces additional complexity to the aromatic coupling patterns, requiring careful analysis for structural confirmation [24].

Carbon-13 NMR spectroscopy confirms the carbon framework and detects quaternary carbons [24]. The fluorine-substituted aromatic carbon exhibits characteristic chemical shift patterns, appearing as a doublet due to one-bond carbon-fluorine coupling [24]. The coupling constant (JC-F ≈ 245 Hz) provides definitive confirmation of direct carbon-fluorine bonding [24].

Fluorine-19 NMR spectroscopy offers the most direct evidence for fluorine incorporation and provides information about the electronic environment [24]. The chemical shift of the fluorine nucleus is highly sensitive to substituent effects and can differentiate between regioisomers [24]. For meta-fluorophenylalanine derivatives, the fluorine signal typically appears around -112 to -115 ppm relative to trichlorofluoromethane [24].

High-resolution mass spectrometry confirms the molecular formula and detects trace impurities [24]. Electrospray ionization provides excellent sensitivity for amino acid derivatives, typically generating [M+H]⁺ or [M+Na]⁺ ions [24]. The isotope pattern analysis confirms the presence of fluorine and excludes chlorine-containing impurities [24].

Infrared spectroscopy provides complementary structural information, particularly for functional group identification [24]. The Fmoc carbonyl stretch appears at 1720-1730 cm⁻¹, while the carboxylic acid carbonyl appears at 1680-1690 cm⁻¹ [24]. The presence of fluorine affects the aromatic C-C stretching frequencies, providing additional confirmation of substitution pattern [24].

Purity Determination Protocols

Quantitative purity assessment requires validated analytical methods that can detect and quantify trace impurities [24] [29]. The establishment of purity specifications is critical for ensuring consistent quality in peptide synthesis applications.

High-performance liquid chromatography represents the gold standard for purity assessment of Fmoc-amino acids [25]. The method employs gradient elution on C18 columns with ultraviolet detection at 254 nm to monitor the fluorenyl chromophore [25]. Peak purity analysis using photodiode array detection confirms the homogeneity of the main product peak [25].

The HPLC method requires validation for linearity, precision, accuracy, and limit of detection [25]. Calibration curves are constructed using accurately weighed standards to establish the relationship between concentration and peak area [25]. The method should demonstrate linearity over the range of 0.1-2.0 mg/mL with correlation coefficients exceeding 0.999 [25].

Quantitative nuclear magnetic resonance spectroscopy provides an orthogonal method for purity determination [24] [30]. The technique employs an internal standard of known purity to quantify the target compound through integration ratio comparison [30]. Maleic acid or 1,3,5-trimethoxybenzene serve as suitable internal standards due to their well-separated signals and high purity [30].

The qNMR method requires careful attention to relaxation delays and pulse sequence parameters to ensure quantitative integration [30]. T1 relaxation times must be measured for all relevant nuclei to establish appropriate relaxation delays (typically 5×T1) [30]. The pulse sequence should employ 90° pulses with adequate digital resolution and phase cycling [30].

Water content determination by Karl Fischer titration is essential for accurate purity assessment [25]. Amino acids are hygroscopic and can absorb 2-5% water depending on storage conditions [25]. The water content must be subtracted from the apparent purity to obtain the true organic content [25].

Residual solvent analysis by gas chromatography detects volatile impurities from synthesis and purification [25]. Common solvents include dichloromethane, methanol, acetonitrile, and toluene [25]. ICH Q3C guidelines provide acceptable limits for residual solvents in pharmaceutical applications [25].

Elemental analysis provides a complementary assessment of purity, particularly for detecting inorganic impurities [24]. The theoretical elemental composition (C: 71.11%, H: 4.96%, N: 3.46%, F: 4.69%) should match experimental values within ±0.4% [24]. Significant deviations indicate the presence of impurities or incomplete drying [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant